molecular formula C14H13NO6 B8337424 Diallyl 3-nitrobenzene-1,2-dicarboxylate CAS No. 145218-86-6

Diallyl 3-nitrobenzene-1,2-dicarboxylate

Cat. No.: B8337424
CAS No.: 145218-86-6
M. Wt: 291.26 g/mol
InChI Key: FMQPPTFBBVBGSW-UHFFFAOYSA-N
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Description

Diallyl 3-nitrobenzene-1,2-dicarboxylate is an aromatic dicarboxylate ester featuring a nitro group at the 3-position of the benzene ring and allyl ester substituents. The compound is structurally characterized by its planar aromatic core, electron-withdrawing nitro group, and reactive allyl ester moieties. It serves as a versatile ligand in coordination polymers (CPs), where its dual O-donor sites (from carboxylate groups) and nitro group influence metal coordination modes, leading to diverse architectures (1D chains, 2D sheets, or 3D frameworks) . These CPs exhibit notable photochemical, magnetic, and fluorescent properties, making them relevant in materials science .

Properties

CAS No.

145218-86-6

Molecular Formula

C14H13NO6

Molecular Weight

291.26 g/mol

IUPAC Name

bis(prop-2-enyl) 3-nitrobenzene-1,2-dicarboxylate

InChI

InChI=1S/C14H13NO6/c1-3-8-20-13(16)10-6-5-7-11(15(18)19)12(10)14(17)21-9-4-2/h3-7H,1-2,8-9H2

InChI Key

FMQPPTFBBVBGSW-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Dicarboxylates

Compound Name Core Structure Substituents Ester Groups Key Electronic Effects
Diallyl 3-nitrobenzene-1,2-dicarboxylate Benzene -NO₂ (3-position) Allyl Strong electron-withdrawing nitro group enhances ligand rigidity and metal-binding affinity
Dimethyl 3-nitrobenzene-1,2-dicarboxylate Benzene -NO₂ (3-position) Methyl Reduced steric hindrance vs. allyl; lower reactivity in polymerization
Diallyl 4-cyclohexene-1,2-dicarboxylate Cyclohexene None (aliphatic core) Allyl Flexible aliphatic core reduces conjugation; used as plasticizer
Diallyl phthalate (DAP) Benzene None Allyl Electron-rich aromatic core; common monomer in thermosetting resins
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) Cyclohexane None Isononyl High steric bulk; non-aromatic, used as PVC plasticizer
  • Nitro Group Position: The 3-nitro substituent in this compound distinguishes it from non-nitro analogs (e.g., DAP) by increasing electrophilicity, which stabilizes metal coordination in CPs . In contrast, 4-nitrobenzene-1,2-dicarboxylates form CPs with distinct coordination geometries due to altered ligand symmetry .
  • Ester Group Effects : Allyl esters introduce π-bond reactivity and steric bulk, enabling cross-linking in polymers, whereas methyl esters (e.g., Dimethyl 3-nitrobenzene-1,2-dicarboxylate) prioritize solubility and crystallinity in CP synthesis .
Functional and Application Comparisons
Reactivity and Stability
  • Thermal Stability : The nitro group in this compound may reduce thermal stability compared to DAP, which withstands higher temperatures due to its electron-rich core .
  • Chemical Reactivity : Allyl esters undergo radical or ionic polymerization, whereas methyl esters (e.g., Dimethyl 3-nitrobenzene-1,2-dicarboxylate) are more inert, serving as stable ligands or intermediates .

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